molecular formula C8H7F2NO B1304710 2,3-Difluoro-4-methylbenzamide CAS No. 261763-35-3

2,3-Difluoro-4-methylbenzamide

Cat. No. B1304710
M. Wt: 171.14 g/mol
InChI Key: JWPKXGWPXBRCLL-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzamide is a chemical compound . It is a derivative of N-Methylbenzamide, which is a potent PDE10A inhibitor .


Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-methylbenzamide is represented by the Inchi Code 1S/C8H7F2NO/c1-4-2-3-5 (8 (11)12)7 (10)6 (4)9/h2-3H,1H3, (H2,11,12) . The molecular weight is 171.15 .


Physical And Chemical Properties Analysis

2,3-Difluoro-4-methylbenzamide is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

1. General Information 2,3-Difluoro-4-methylbenzamide is a chemical compound with the CAS Number: 261763-35-3 . It is used in laboratory chemicals and for the manufacture of substances . It is also used in scientific research and development .

2. Potential Applications While specific applications of 2,3-Difluoro-4-methylbenzamide are not readily available, benzamides, a significant class of amide compounds to which 2,3-Difluoro-4-methylbenzamide belongs, have been widely used in various fields :

  • Medical Field : Benzamides have been used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .
  • Biological Field : Benzamides show potential as anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
  • Industrial Field : Benzamides are used in the plastic, rubber industry, paper industry, and agriculture .

Safety And Hazards

The safety information for 2,3-Difluoro-4-methylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .

properties

IUPAC Name

2,3-difluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPKXGWPXBRCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378905
Record name 2,3-difluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylbenzamide

CAS RN

261763-35-3
Record name 2,3-Difluoro-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-35-3
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